Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate
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Overview
Description
Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate: is an organic compound with the molecular formula C₇H₅FNNaO₄S and a molecular weight of 241.17 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-fluoro-2-methyl-5-nitrobenzene. The reaction conditions often include the use of sodium sulfite as a sulfonating agent under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, where the reaction is carried out in reactors designed to handle the exothermic nature of the sulfonation reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced to form amines or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound can be used to study the effects of sulfonate groups on biological systems and their interactions with biomolecules .
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving sulfonate groups .
Industry: In industrial applications, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism by which Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate exerts its effects involves its interaction with various molecular targets. The sulfonate group can participate in ionic interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can influence the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
- Sodium 4-fluoronitrobenzene-1-sulfinate
- Sodium 2-methyl-5-nitrobenzene-1-sulfinate
- Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate
Comparison: Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs .
Biological Activity
Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C6H5FNO4S, with a molecular weight of approximately 202.17 g/mol. The presence of a fluoro group, nitro group, and a sulfinic acid moiety contributes to its reactivity and potential biological effects. The structure can be summarized as follows:
Component | Description |
---|---|
Fluorine | Enhances electronic properties affecting reactivity |
Nitro group | Potential for redox reactions and interaction with biological molecules |
Sulfinic acid | May contribute to biological activity through redox mechanisms |
The nitro group in this compound can undergo reduction to form reactive intermediates that may interact with various biological targets. These interactions can lead to significant biological effects, including antimicrobial and anti-inflammatory activities, which are common among nitro-substituted compounds.
Antimicrobial Activity
Nitro-substituted compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar activities due to its structural characteristics. For example, derivatives of nitrobenzene have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for potential use in treating infections .
Anti-inflammatory Properties
Compounds containing sulfinic acid groups often display anti-inflammatory effects. The proposed mechanism involves the modulation of oxidative stress within cells, which can lead to reduced inflammation markers. Further studies are necessary to confirm these effects specifically for this compound.
Study on Structure-Activity Relationships (SAR)
A study examined various derivatives of nitro-substituted benzene compounds, including those with sulfinic acid functionalities. The findings suggested that modifications in substituents significantly influenced the biological activity of these compounds. For instance, compounds with electron-withdrawing groups (like fluorine) generally exhibited enhanced potency against certain pathogens compared to their counterparts .
Cytotoxicity Assessments
In vitro studies have been conducted to evaluate the cytotoxic effects of similar nitro-substituted compounds on cancer cell lines. These studies indicated that while some derivatives showed promising antitumor activity, the selectivity and safety profiles varied widely among different compounds. This compound's cytotoxic profile remains to be thoroughly investigated .
Summary Table of Biological Activities
Properties
Molecular Formula |
C7H5FNNaO4S |
---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
sodium;4-fluoro-2-methyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H6FNO4S.Na/c1-4-2-5(8)6(9(10)11)3-7(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
WZYMBYINLWVHDU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])F.[Na+] |
Origin of Product |
United States |
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